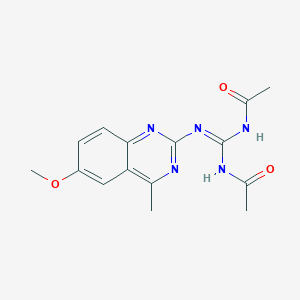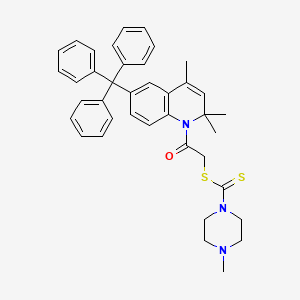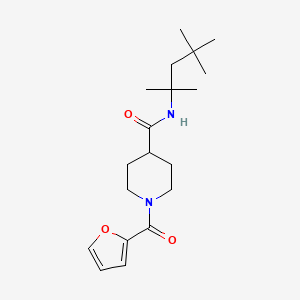![molecular formula C27H25N5O2 B11034554 7-[(E)-2-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11034554.png)
7-[(E)-2-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(E)-2-(1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)-1-ETHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a quinoline moiety, a triazolopyrimidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-(1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)-1-ETHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to achieve a scalable and reproducible process that meets the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
7-[(E)-2-(1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)-1-ETHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline moiety or the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
7-[(E)-2-(1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)-1-ETHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID has a broad range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-[(E)-2-(1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)-1-ETHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Uniqueness
7-[(E)-2-(1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)-1-ETHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID stands out due to its unique combination of a quinoline moiety, a triazolopyrimidine ring, and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H25N5O2 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
7-[(E)-2-(1-benzyl-2,2,4-trimethylquinolin-6-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C27H25N5O2/c1-18-14-27(2,3)31(16-20-7-5-4-6-8-20)23-11-9-19(13-21(18)23)10-12-24-22(25(33)34)15-28-26-29-17-30-32(24)26/h4-15,17H,16H2,1-3H3,(H,33,34)/b12-10+ |
InChI Key |
ZXIQLEIWRBHVNF-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=CC(N(C2=C1C=C(C=C2)/C=C/C3=C(C=NC4=NC=NN34)C(=O)O)CC5=CC=CC=C5)(C)C |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C=CC3=C(C=NC4=NC=NN34)C(=O)O)CC5=CC=CC=C5)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-1'-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11034472.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}prop-2-enamide](/img/structure/B11034480.png)
![N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B11034487.png)
![2-Furyl[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone](/img/structure/B11034488.png)
![4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11034491.png)
![1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11034499.png)

![7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11034505.png)
![1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one](/img/structure/B11034511.png)
![N-benzyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11034512.png)


![(1Z)-4,4,6-trimethyl-1-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034549.png)
![1-[(4-fluorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034562.png)
